2,3-Dichloro-N-(diphenylcarbamoyl)propanamide
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Overview
Description
2,3-Dichloro-N-(diphenylcarbamoyl)propanamide is a chemical compound with the molecular formula C16H14Cl2N2O It is known for its unique structure, which includes two chlorine atoms and a diphenylcarbamoyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(diphenylcarbamoyl)propanamide typically involves the reaction of 2,3-dichloropropionyl chloride with diphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(diphenylcarbamoyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2,3-Dichloro-N-(diphenylcarbamoyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-(diphenylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylcarbamoyl Chloride: A related compound with similar structural features but different reactivity and applications.
2,3-Dichloropropionamide: Shares the propanamide backbone but lacks the diphenylcarbamoyl group.
Uniqueness
2,3-Dichloro-N-(diphenylcarbamoyl)propanamide is unique due to its combination of chlorine atoms and diphenylcarbamoyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
61439-34-7 |
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Molecular Formula |
C16H14Cl2N2O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2,3-dichloro-N-(diphenylcarbamoyl)propanamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-14(18)15(21)19-16(22)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,21,22) |
InChI Key |
IOWTZDYVQWCKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC(=O)C(CCl)Cl |
Origin of Product |
United States |
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